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Compound of Interest

Compound Name: 3-(Cyanomethyl)benzoic acid

Cat. No.: B120265 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-
(Cyanomethyl)benzoic acid, a vital intermediate in the synthesis of various pharmaceutical

compounds. This document is intended for researchers, scientists, and professionals in drug

development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights provided herein are

grounded in established scientific principles and field-proven methodologies to ensure technical

accuracy and practical applicability.

Introduction
3-(Cyanomethyl)benzoic acid (CAS No. 5689-33-8) possesses a molecular formula of

C₉H₇NO₂ and a molecular weight of 161.16 g/mol .[1][2][3][4][5] Its structure, featuring both a

carboxylic acid and a nitrile functional group on a benzene ring, gives rise to a unique

spectroscopic fingerprint.[2] Understanding this fingerprint is paramount for its unambiguous

identification, purity assessment, and the successful development of synthetic routes toward

more complex molecules. This guide will delve into the core spectroscopic techniques used to

characterize this compound, providing both experimental data where available and expert-

backed predictions to offer a complete analytical portrait.

Molecular Structure
The structural framework of 3-(Cyanomethyl)benzoic acid is fundamental to interpreting its

spectroscopic data. The following diagram illustrates the atomic arrangement and numbering

convention used throughout this guide.
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Caption: Molecular structure of 3-(Cyanomethyl)benzoic acid.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the number and connectivity of

hydrogen atoms in a molecule. The ¹H NMR spectrum of 3-(Cyanomethyl)benzoic acid
provides distinct signals for the aromatic, methylene, and carboxylic acid protons.

Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a solid organic compound like 3-
(Cyanomethyl)benzoic acid is as follows:

Sample Preparation: Accurately weigh 5-25 mg of the compound and dissolve it in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

[6] The use of a deuterated solvent is crucial to avoid large solvent signals that would

obscure the analyte's signals.[6]

Instrumentation: Place the NMR tube in the spectrometer's probe.

Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal

of the solvent. The magnetic field homogeneity is then optimized through a process called

shimming to obtain sharp, well-resolved peaks.

Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include

the spectral width, acquisition time, and relaxation delay. For quantitative results, a longer

relaxation delay is necessary.

Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the

frequency-domain spectrum. The spectrum is then phased, baseline corrected, and

referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane,

TMS).

¹H NMR Data
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The following table summarizes the experimental ¹H NMR data for 3-(Cyanomethyl)benzoic
acid dissolved in DMSO-d₆.[3]

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

13.11 s 1H COOH

7.95 s 1H Ar-H

7.90 d 1H Ar-H

7.60 m 1H Ar-H

7.53 t 1H Ar-H

4.14 s 2H CH₂

s = singlet, d = doublet, t = triplet, m = multiplet

Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of 3-(Cyanomethyl)benzoic acid exhibits several key features that

confirm its structure:

Carboxylic Acid Proton: The highly deshielded singlet at 13.11 ppm is characteristic of a

carboxylic acid proton.[7] Its downfield shift is due to the strong electron-withdrawing effect of

the carbonyl group and hydrogen bonding.[7]

Aromatic Protons: The signals in the range of 7.53-7.95 ppm correspond to the four protons

on the benzene ring.[8] The complex splitting pattern (singlet, doublet, multiplet, and triplet)

arises from the meta-substitution pattern, leading to distinct chemical environments and spin-

spin coupling between adjacent protons.[9]

Methylene Protons: The singlet at 4.14 ppm, integrating to two protons, is assigned to the

methylene (-CH₂-) group.[3] The downfield shift from a typical aliphatic CH₂ is due to the

deshielding effects of the adjacent aromatic ring and the cyano group. The absence of

splitting indicates that there are no neighboring protons.
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¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a

molecule. While experimental ¹³C NMR data for 3-(Cyanomethyl)benzoic acid is not readily

available in the searched literature, a predicted spectrum can be reliably constructed based on

established chemical shift ranges for similar functional groups and substituted benzene rings.

[6][10][11]

Experimental Protocol: ¹³C NMR Spectroscopy
The acquisition of a ¹³C NMR spectrum follows a similar procedure to ¹H NMR, with some key

differences:

Sample Preparation: A more concentrated sample (50-100 mg) is typically required due to

the lower natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.[6]

Acquisition: A standard ¹³C NMR experiment is performed with proton decoupling to simplify

the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon

atom.[12]

Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum, which is

referenced to the solvent peak.

Predicted ¹³C NMR Data
The following table presents the predicted ¹³C NMR chemical shifts for 3-
(Cyanomethyl)benzoic acid. These predictions are based on the analysis of structurally

similar compounds and known substituent effects.[9][10]
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Predicted Chemical Shift
(δ, ppm)

Assignment Justification

~167 C=O

Carboxylic acid carbonyl

carbons typically resonate in

this downfield region.[7][10]

[13][14]

~135-130 Ar-C (quaternary)

The aromatic carbons attached

to the carboxylic acid and

cyanomethyl groups are

expected in this range.

~130-128 Ar-CH

The protonated aromatic

carbons will appear in this

region, with their specific shifts

influenced by the positions of

the substituents.

~118 C≡N

The nitrile carbon typically

appears in this region of the

spectrum.[10][13][14]

~25 CH₂

The methylene carbon is

expected in the aliphatic

region, shifted downfield by the

adjacent aromatic ring and

cyano group.

Interpretation of the Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum would provide further confirmation of the molecular structure:

Carbonyl Carbon: The signal around 167 ppm is indicative of the carboxylic acid carbonyl

carbon.[7][10][13][14]

Aromatic Carbons: A set of signals between approximately 128 and 135 ppm would

correspond to the six carbons of the benzene ring. Due to the meta-substitution, all six
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carbons are chemically non-equivalent and should, in principle, give rise to six distinct

signals, although some may overlap.

Nitrile Carbon: The peak around 118 ppm is a characteristic signal for a nitrile carbon.[10]

[13][14]

Methylene Carbon: The upfield signal at approximately 25 ppm would be assigned to the

methylene carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is an effective technique for identifying the functional groups present in a

molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Spectroscopy of a Solid
For a solid sample like 3-(Cyanomethyl)benzoic acid, the spectrum can be obtained using the

thin solid film method:

Sample Preparation: Dissolve a small amount of the solid (a few milligrams) in a volatile

solvent (e.g., acetone or methylene chloride).[13]

Film Deposition: Apply a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or

KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[13]

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and

acquire the spectrum. A background spectrum of the clean salt plate is typically run first and

automatically subtracted from the sample spectrum.

Predicted IR Data
While an experimental IR spectrum for 3-(Cyanomethyl)benzoic acid is not available from the

conducted searches, its key absorption bands can be predicted based on the functional groups

present.[15][16]
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Predicted Wavenumber
(cm⁻¹)

Functional Group Vibrational Mode

~3300-2500 (broad) O-H (Carboxylic Acid) Stretching

~3100-3000 C-H (Aromatic) Stretching

~2900 C-H (Aliphatic) Stretching

~2250-2230 C≡N (Nitrile) Stretching

~1710-1680 C=O (Carboxylic Acid) Stretching

~1600, ~1475 C=C (Aromatic) Stretching

~1320-1210 C-O (Carboxylic Acid) Stretching

~960-900 (broad) O-H (Carboxylic Acid) Out-of-plane bend

Interpretation of the Predicted IR Spectrum
The predicted IR spectrum of 3-(Cyanomethyl)benzoic acid would display characteristic

absorptions confirming its structure:

Carboxylic Acid Group: The most prominent feature would be a very broad absorption band

from approximately 3300 to 2500 cm⁻¹, characteristic of the O-H stretching vibration in a

hydrogen-bonded carboxylic acid dimer.[7][10][13][14][15][16][17] Overlapping this broad

band would be the C-H stretching vibrations of the aromatic ring. The strong, sharp

absorption around 1700 cm⁻¹ is due to the C=O stretching of the conjugated carboxylic acid.

[7][10][13][14][15][16][17] The C-O stretch and O-H bend would also be present.[7][10][13]

[14][17]

Nitrile Group: A sharp, medium-intensity absorption around 2240 cm⁻¹ is a clear indicator of

the C≡N stretching vibration.[10][13][14][15]

Aromatic Ring: C-H stretching vibrations would appear just above 3000 cm⁻¹, and C=C

stretching vibrations would be observed as a pair of bands around 1600 and 1475 cm⁻¹.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in its structural elucidation.

Experimental Protocol: Electrospray Ionization Mass
Spectrometry (ESI-MS)
For a polar molecule like 3-(Cyanomethyl)benzoic acid, ESI is a suitable soft ionization

technique.

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent system,

typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a

small amount of a volatile acid or base (e.g., formic acid or ammonium hydroxide) to aid

ionization.

Infusion: The sample solution is introduced into the ESI source at a constant flow rate.

Ionization: A high voltage is applied to the tip of the infusion capillary, creating a fine spray of

charged droplets. The solvent evaporates from these droplets, eventually leading to the

formation of gas-phase ions of the analyte.

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

Mass Spectrometry Data
The experimental ESI-MS data for 3-(Cyanomethyl)benzoic acid shows a prominent ion in

negative ion mode.[3]

m/z Ion

160 [M-H]⁻

Interpretation of the Mass Spectrum
The observation of an ion at m/z 160 in negative mode ESI-MS corresponds to the

deprotonated molecule, [C₉H₆NO₂]⁻. This confirms the molecular weight of 3-
(Cyanomethyl)benzoic acid as 161 g/mol . A plausible fragmentation pathway under harsher
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ionization conditions or in tandem MS (MS/MS) experiments could involve the loss of small,

stable molecules.

[M-H]⁻
m/z = 160

[M-H-CO₂]⁻
m/z = 116

 -CO₂

Loss of CO₂

Click to download full resolution via product page

Caption: A plausible fragmentation pathway for the deprotonated molecular ion of 3-
(Cyanomethyl)benzoic acid.

A primary fragmentation pathway for the [M-H]⁻ ion of a benzoic acid derivative often involves

the loss of carbon dioxide (44 Da) from the carboxylate group. This would result in a fragment

ion at m/z 116.

Conclusion
The collective spectroscopic data from ¹H NMR, predicted ¹³C NMR and IR, and ESI-MS

provides a robust and self-validating characterization of 3-(Cyanomethyl)benzoic acid. The

experimental ¹H NMR and MS data unequivocally confirm the presence of all key structural

motifs and the molecular weight. The predicted ¹³C NMR and IR spectra, based on well-

established principles, offer a comprehensive analytical picture that is consistent with the

experimental findings. This guide serves as a foundational reference for the spectroscopic

properties of this important synthetic intermediate, enabling researchers to confidently identify

and utilize it in their drug discovery and development endeavors.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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